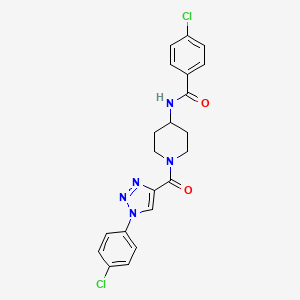

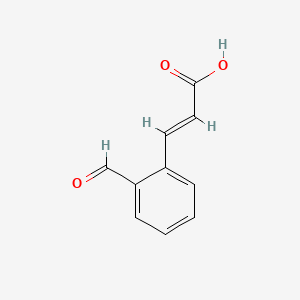

2-(4-chlorobenzyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This would provide an overview of the compound, including its IUPAC name, common names, and its role or use in industry or research.

Synthesis Analysis

This would detail how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its atomic arrangement, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis

This would outline any known reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis

This would detail the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and chemical stability.科学的研究の応用

Corrosion Inhibition

One significant application of pyridazinone derivatives, closely related to the specified compound, is in the field of corrosion inhibition. These compounds have demonstrated effectiveness in protecting mild steel against corrosion in acidic environments, such as in 1 M HCl solution. Through techniques like weight loss measurements, potentiodynamic polarization, and Electrochemical Impedance Spectroscopy, researchers have identified these derivatives as mixed inhibitors, impacting both cathodic hydrogen evolution and anodic metal dissolution processes. Notably, the adsorption of these inhibitors on metal surfaces often follows the Langmuir adsorption isotherm, highlighting their efficiency in forming protective layers against corrosion. Quantum chemical calculations further support the correlation between the molecular structures of these derivatives and their experimental inhibition efficiencies, with some derivatives showing particularly high inhibition efficiency due to favorable electron acceptance abilities (Kalai et al., 2020).

Crystal Structure Analysis

The crystal structure analysis of pyridazinone derivatives reveals insights into their molecular arrangement and interactions. In one study, the crystal structure of a pyridazinone derivative showed the chlorophenyl and pyridazinone rings being almost perpendicular to each other, while the phenyl ring of the styryl group remained coplanar with the pyridazinone ring. This structural arrangement facilitates the formation of inversion dimers through N-H...O hydrogen bonds and also involves C-H...Cl hydrogen bonds within the crystal lattice. Such analyses contribute to a deeper understanding of the molecular characteristics and potential reactivity or binding capabilities of these compounds (Daoui et al., 2021).

Antimicrobial Activities

Research into the biological activities of pyridazinone derivatives has shown that some synthesized compounds exhibit antimicrobial properties. This includes a range of activities against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies help in identifying the molecular features crucial for antimicrobial efficacy, enabling the design of more potent derivatives for potential therapeutic applications. Such studies highlight the versatility of pyridazinone scaffolds in medicinal chemistry, where modifications to the core structure can lead to significant variations in biological activity (Sukuroglu et al., 2012).

Safety And Hazards

This would outline any known hazards associated with the compound, including its toxicity, flammability, and any safety precautions that should be taken when handling it.

将来の方向性

This would discuss potential future research directions or applications for the compound.

特性

IUPAC Name |

6-(4-chlorophenyl)-2-[(4-chlorophenyl)methyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2N2O/c18-14-5-1-12(2-6-14)11-21-17(22)10-9-16(20-21)13-3-7-15(19)8-4-13/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJGDEPKFMPNIPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorobenzyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[3-(3-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2632722.png)

![2-(Methylsulfanyl)-4-(2-naphthyloxy)[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2632725.png)

![2-[(4-Fluorophenyl)methyl]-6-(3-imidazol-1-ylpropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2632726.png)

![2-chloro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2632727.png)

![(E)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylethenesulfonamide](/img/structure/B2632739.png)